magnesium;butane;2-methanidylpropane
Description
Properties
CAS No. |
75872-88-7 |
|---|---|
Molecular Formula |
C8H18Mg |
Molecular Weight |
138.53 g/mol |
IUPAC Name |
magnesium;butane;2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Mg/c1-4(2)3;1-3-4-2;/h4H,1H2,2-3H3;1,3-4H2,2H3;/q2*-1;+2 |
InChI Key |
XACJZSMVJYJEBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC[CH2-].CC(C)[CH2-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butane;2-methanidylpropane typically involves the reaction of magnesium with organic halides. This process is carried out in an inert atmosphere to prevent unwanted reactions with moisture, oxygen, or carbon dioxide. Common solvents used in this reaction include diethyl ether and tetrahydrofuran, which provide a slightly polar medium in which the organometallic compound is soluble .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of excess magnesium and dilute solutions of the organic halide can help minimize side reactions and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Magnesium;butane;2-methanidylpropane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and other by-products.
Reduction: Can act as a reducing agent in certain reactions.
Substitution: Participates in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, oxygen, and various organic compounds. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield magnesium oxide, while substitution reactions can produce a variety of organometallic compounds .
Scientific Research Applications
Magnesium, butane, 2-methanidylpropane (C8H18Mg) is a chemical compound with several potential applications, particularly in biomedical and chemical synthesis contexts.
Scientific Research Applications
Biomedical Applications:
- Magnesium Alloys in Medicine Magnesium and its alloys are candidates for biomedical applications because they possess high specific strength, low density, and an elastic modulus close to that of natural bone . They have been studied extensively in medical and surgical fields, including cardiovascular, musculoskeletal, and general surgery .
- Historical Use In 1878, magnesium was first applied as ligatures for bleeding vessels .
- Cardiovascular Stents Magnesium alloys are used in vascular stents to regulate heart rhythm, improve blood flow, inhibit platelet activation, and prevent vasoconstriction . These stents widen narrowed arteries and maintain them until the vessel remodeling is complete, then gradually degrade and are replaced by neovascular tissue .
- Bone Implants Bioabsorbable compression screws made from magnesium alloys have demonstrated positive clinical results in musculoskeletal and orthopedic applications . For example, the MAGNEZIX® MgYREZr alloy screw has been used for osteochondral fracture fixation, showing that the degradation of the magnesium alloy does not hinder the healing process .
Chemical Synthesis:
- Ring-Opening Polymerization (ROP) Magnesium complexes, including those potentially derived from magnesium, butane, and 2-methanidylpropane, are used in the synthesis of biodegradable polymers via ring-opening polymerization (ROP) . These complexes can exhibit high activity in ROP of cyclic esters like lactide and ε-CL .
- Catalysis Magnesium complexes such as BuMg(BHT)(THF)2 show high activity in ROP of ε-CL, facilitating total monomer conversion in a short time at 20 °C . However, some complexes may not be suitable for synthesizing random copolymers due to selectivity issues .
- Polymerization Control Increasing the coordination number of magnesium in certain complexes can decrease activity but increase polymerization control, which is useful in creating polymers with specific properties .
Other Applications:
Mechanism of Action
The mechanism of action of magnesium;butane;2-methanidylpropane involves its ability to act as a nucleophile in chemical reactions. The magnesium atom in the compound can donate electrons, making it highly reactive with electrophiles. This property allows it to participate in a wide range of chemical transformations, including the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Magnesium
Magnesium (Mg) is a Group 2 alkaline earth metal widely used in medicinal and industrial applications. In clinical settings, magnesium sulfate demonstrates therapeutic efficacy, such as reducing hospitalization duration and symptom severity in pediatric bronchiolitis . Industrially, magnesium forms organomagnesium reagents like isobutylmagnesium bromide (structure: Mg-C(CH₂CH₃)₂), which are critical in organic synthesis. These Grignard reagents are highly reactive, moisture-sensitive, and typically dissolved in ether solvents for nucleophilic reactions .
Butane
Butane (C₄H₁₀) is a saturated hydrocarbon existing as two structural isomers:
- n-Butane : A straight-chain alkane (CH₃CH₂CH₂CH₃).
- Isobutane (2-methylpropane) : A branched isomer (CH(CH₃)₃) .
Butane is a key component of liquefied petroleum gas (LPG), used as fuel due to its high energy density and clean combustion .
2-Methanidylpropane
The term "2-methanidylpropane" refers to the isobutyl group (CH₂CH(CH₃)₂) bonded to magnesium in organomagnesium compounds like isobutylmagnesium bromide (structure: Br⁻Mg⁺-CH₂CH(CH₃)₂). These reagents are pivotal in forming carbon-carbon bonds in synthetic chemistry .
Structural and Bonding Differences
| Property | Magnesium (Organomagnesium) | Butane (n-Butane) | 2-Methanidylpropane (Isobutane/Isobutyl Group) |
|---|---|---|---|
| Molecular Formula | Mg-C₄H₉Br (e.g., iBuMgBr) | C₄H₁₀ | C₄H₁₀ (isobutane) / C₄H₉ (isobutyl group) |
| Structure | Ionic (Mg²⁺-alkyl bond) | Linear alkane | Branched alkane or alkyl substituent |
| Hybridization | sp³ (at Mg-C bond) | sp³ (all carbons) | sp³ (branched carbons) |
Key Notes:
Physical and Chemical Properties
Table 1: Physical Properties
| Compound | Boiling Point (°C) | Solubility | State at STP |
|---|---|---|---|
| n-Butane | -0.5 | Insoluble in water | Gas |
| Isobutane | -11.7 | Insoluble in water | Gas |
| Isobutylmagnesium Bromide | N/A (solution in ether) | Soluble in diethyl ether | Liquid solution |
Industrial and Medical Relevance
Critical Analysis of Evidence
- Clinical Efficacy of Magnesium : highlights magnesium sulfate’s role in pediatric care, but its comparison to hydrocarbons is contextually distinct.
- Isomerism in Butane : Structural differences between n-butane and isobutane influence physical properties (e.g., boiling points) and industrial applications .
- Organomagnesium Reactivity: The isobutyl group in 2-methanidylpropane-based reagents enhances steric effects, altering reaction pathways in synthesis .
Q & A
Q. How can experimental design be optimized to study the phase behavior of butane in bitumen systems?
- Methodological Answer : To study butane-bitumen phase behavior, use a high-pressure equilibration cell with a minimum of 50 g bitumen to ensure sufficient sample for density, viscosity, and composition analysis. Set temperatures (e.g., 100–190°C) and pressures (1–6 MPa) to cover vapor-liquid (VL) and liquid-liquid (LL) equilibria. After equilibration, discharge phases to measure properties like solubility, density, and viscosity. Use weight fraction analysis (e.g., averaging two liquid-phase samples) for reproducibility .
Q. What synthesis methods are reliable for preparing organomagnesium compounds like magnesium,2-methanidylpropane?
- Methodological Answer : Magnesium,2-methanidylpropane (tert-butylmagnesium chloride) is synthesized via Grignard reactions under inert atmospheres. For example, react tert-butyl chloride with magnesium metal in anhydrous ether. Monitor reactivity using spectroscopic techniques (e.g., NMR) and ensure strict temperature control to prevent decomposition. Storage below -20°C in moisture-free environments is critical for stability .
Q. How can researchers determine the solubility of butane in heavy oils under varying pressures?
- Methodological Answer : Employ static equilibrium cells with precise pressure regulators. Inject butane and bitumen, equilibrate at target conditions, and sample the liquid phase. Use gas chromatography (GC) to quantify butane concentration. Calculate k-values (partition coefficients) and gas-oil ratios (GOR) to model phase behavior. Repeat experiments at multiple pressures (e.g., 1–6 MPa) to capture VL and LL transitions .
Advanced Research Questions
Q. How can contradictions in liquid-liquid equilibrium (LLE) data for butane/bitumen systems be resolved when butane concentration varies?
- Methodological Answer : Discrepancies in LLE data often arise from incomplete phase separation or sampling errors. Use repeated experiments (≥3 trials) to validate trends. For example, at 150°C and 60 wt% butane, density differences between light and heavy liquid phases should follow consistent patterns: light phase density decreases with higher butane concentration, approaching pure butane density, while heavy phase density increases due to light-component extraction. Cross-validate with P-x (pressure-composition) diagrams to confirm phase boundaries .
Q. What challenges arise in characterizing reactive magnesium intermediates like di-tert-butylmagnesium?
- Methodological Answer : Reactive organomagnesium compounds require inert handling (e.g., gloveboxes, Schlenk lines) to prevent oxidation or hydrolysis. Use cryogenic NMR (e.g., at -40°C) to study their structure and stability. Challenges include limited solubility in common solvents and sensitivity to trace moisture. Titration with deuterated solvents or kinetic studies under controlled temperatures can provide mechanistic insights .
Q. How can phase diagrams for butane/bitumen systems be constructed to predict industrial solvent performance?
- Methodological Answer : Generate P-T (pressure-temperature) and P-x (pressure-composition) diagrams using experimental VL and LL data. For example, at 100°C, plot butane solubility against pressure to identify critical points. Use equations of state (e.g., Peng-Robinson) to model phase boundaries. Validate predictions against experimental viscosity and density measurements. Discrepancies may require adjusting binary interaction parameters in thermodynamic models .
Q. What analytical strategies mitigate carbon balance errors in methane/butane oxidation studies?
- Methodological Answer : When butane and methane coexist in feed gas, use GC-MS to differentiate reaction products (e.g., CO, CO₂, maleic anhydride). Perform carbon balance calculations by comparing feed and product molar flows. If balances fall below 95%, check for unaccounted byproducts (e.g., polymeric residues) or catalytic deactivation. Isotopic labeling (¹³C-methane) can distinguish methane-derived products from butane .
Data Presentation and Reproducibility Guidelines
- Tables : Include detailed experimental parameters (e.g., Table 5–1: butane/bitumen feed concentrations, temperatures, pressures) .
- Figures : Use P-T/P-x diagrams (e.g., Figure 5–10) to visualize phase transitions .
- Reagent Purity : Specify chemical suppliers, purity grades (e.g., >99.0%), and storage conditions (e.g., -20°C for air-sensitive compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
